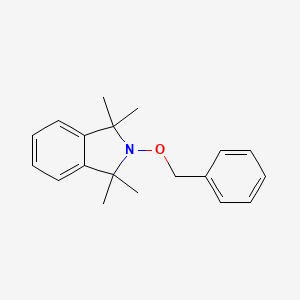
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The benzyloxy group attached to the isoindole core imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate reagents under controlled conditions. This method is known for its mild and convenient reaction conditions, often involving the use of alcohols and magnesium oxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoquinones
Reduction: Corresponding reduced isoindole derivatives
Substitution: Brominated isoindole derivatives
Applications De Recherche Scientifique
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of benzyl ethers and esters.
Biology: Acts as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through various pathways:
Oxidation-Reduction: The compound can undergo redox reactions, influencing cellular processes.
Nucleophilic Substitution: The benzylic position allows for substitution reactions, modifying the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of hydroquinones and polypeptides.
2-Benzyloxypyridine: Serves as a reagent for benzyl ether synthesis.
Uniqueness
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its tetramethyl substitution on the isoindole ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
89482-41-7 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-phenylmethoxyisoindole |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 |
Clé InChI |
XOCZFWUIHBZCGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(N1OCC3=CC=CC=C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14377397.png)
![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
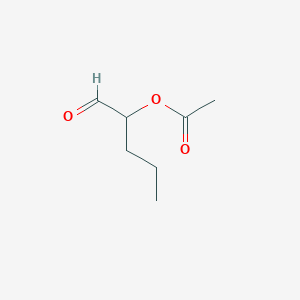
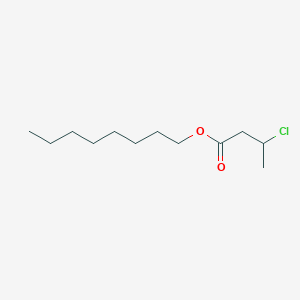

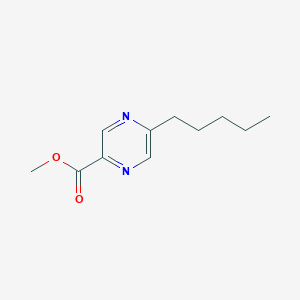
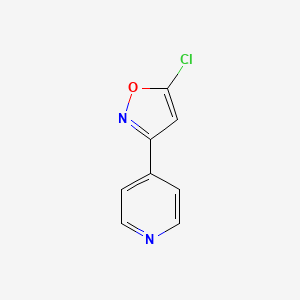
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
